3-(Bromomethyl)-1-methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSIBKGPUQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromomethyl 1 Methylpyrrolidine and Its Derivatives
Classical and Contemporary Approaches to N-Methylpyrrolidine Core Synthesis
The pyrrolidine (B122466) ring is a prevalent structural motif in numerous natural products, pharmaceuticals, and catalysts. thieme-connect.com Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from venerable name reactions to modern transition-metal-catalyzed processes.
Cyclization Reactions in the Formation of Pyrrolidine Ring Systems
Intramolecular cyclization reactions represent a powerful and direct strategy for the formation of the pyrrolidine ring. These methods often involve the formation of a carbon-nitrogen bond to close a five-membered ring from a linear precursor.
The Hofmann-Löffler reaction is a classic photochemical method for the synthesis of pyrrolidines from N-haloamines. youtube.com The reaction proceeds through a radical mechanism involving a 1,5-hydrogen atom transfer (HAT), leading to the formation of a δ-haloamine, which then undergoes intramolecular cyclization upon treatment with a base to furnish the pyrrolidine ring. youtube.com The reaction is typically carried out in a strong acid, such as sulfuric acid or trifluoroacetic acid, or under UV irradiation. youtube.com
Recent advancements have focused on developing milder and more selective versions of this reaction. For instance, the use of N-iodosuccinimide in combination with visible light has been shown to promote the intramolecular C-H amination of sulfonimides to yield pyrrolidines under gentle conditions. organic-chemistry.org Furthermore, enantioselective variations of the Hofmann-Löffler-Freytag reaction have been developed using chiral copper catalysts, enabling the synthesis of enantioenriched pyrrolidines from readily available ketones. nih.gov This method relies on the generation of an iminyl radical from an oxime, followed by a regioselective 1,5-HAT and a highly stereoselective reductive elimination. nih.gov
| Catalyst/Reagent | Starting Material | Conditions | Product | Key Features |
| Strong Acid (H₂SO₄) / UV Light | N-Haloamine | Heat or light | Pyrrolidine | Classic method, harsh conditions. youtube.com |
| N-Iodosuccinimide / Visible Light | Sulfonimide | Mild conditions | Pyrrolidine | Milder alternative to classic method. organic-chemistry.org |
| Chiral Copper Catalyst | Oxime | Enantioselective | Chiral Pyrroline/Pyrrolidine | Provides access to chiral products. thieme-connect.comnih.gov |
This table summarizes different approaches to pyrrolidine synthesis via Hofmann-Löffler type reactions.
Intramolecular C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. researchgate.net This approach involves the direct conversion of a C-H bond into a C-N bond within the same molecule, offering an atom-economical and efficient route to the desired ring system.
Various transition metals, including rhodium, palladium, and iron, have been employed to catalyze these transformations. nih.govrsc.org For example, rhodium-catalyzed C-H amination of sulfamate (B1201201) esters can provide access to pyrrolidines. Iron catalysis has also been utilized for the synthesis of various nitrogen heterocycles through intramolecular C-H amination. rsc.org More recently, visible-light-promoted intramolecular C-H amination reactions have been developed, offering a greener alternative to metal-catalyzed processes. rsc.org These reactions can often be performed in aqueous solutions under mild conditions. rsc.org
Alkylation Strategies for N-Methylpyrrolidine Scaffolds
Once the pyrrolidine ring is formed, or starting from a pre-existing pyrrolidine, N-alkylation is a common strategy to introduce the methyl group.
A straightforward and environmentally conscious method for the synthesis of N-methylpyrrolidine involves the reaction of a primary amine with a dihaloalkane. vjs.ac.vn Specifically, the reaction of methylamine (B109427) with 1,4-dibromobutane (B41627) in an aqueous medium using potassium carbonate as a catalyst provides a green route to N-methylpyrrolidine. vjs.ac.vnresearchgate.net This method is advantageous as it utilizes inexpensive and environmentally benign reagents and solvents, with the reaction proceeding at a moderate temperature of 90°C. vjs.ac.vnvjs.ac.vn The yield of N-methylpyrrolidine obtained through this process has been reported to be around 50.3%. researchgate.net
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
| Methylamine, 1,4-Dibromobutane | K₂CO₃ | Water | 90°C | 50.3% | vjs.ac.vnresearchgate.net |
This table details a green synthesis approach to N-methylpyrrolidine.
The introduction of a bromomethyl group onto the pyrrolidine nitrogen can be achieved through standard N-alkylation procedures. This typically involves reacting a pyrrolidine derivative with a bromomethylating agent, such as bromomethyl methyl ether, in the presence of a base. However, the direct synthesis of 3-(bromomethyl)-1-methylpyrrolidine often starts from a precursor already containing the 3-hydroxymethyl group. A patented method describes the synthesis of 3-bromo-1-methylpyrrolidine (B177663) from 3-hydroxy-1-methylpyrrolidine using phosphorus tribromide. google.com The reaction is carried out in n-hexane, followed by neutralization and extraction to yield the desired product. google.com
While direct N-alkylation of pyrrolidine with a bromomethyl group is a common transformation, specific examples for the synthesis of complex pyrrolidine-fused systems often involve multi-step sequences where the pyrrolidine ring is constructed with the desired substituents already in place or introduced at a later stage through functional group interconversions.
Stereoselective Synthesis of this compound and Analogues
The controlled three-dimensional arrangement of atoms in a molecule is a critical aspect of modern drug discovery and development. For pyrrolidine-containing structures such as this compound, stereoselectivity ensures the desired therapeutic effect while minimizing potential side effects. The synthesis of specific stereoisomers of this compound and its analogues is achieved through various sophisticated methodologies.
Enantioselective Methodologies for Pyrrolidine-Containing Structures
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For pyrrolidine rings, this is often accomplished by starting with chiral precursors or by using chiral catalysts that guide the reaction towards the desired stereochemical outcome.
A significant breakthrough in the asymmetric synthesis of pyrrolidine derivatives was the development of organocatalysis, where small organic molecules are used to catalyze reactions enantioselectively. nih.govnih.gov Proline and its derivatives have emerged as powerful organocatalysts for the construction of chiral pyrrolidine scaffolds. nih.govnih.gov For instance, diarylprolinol silyl (B83357) ethers, introduced in 2005, have been instrumental in the asymmetric functionalization of aldehydes, leading to complex chiral molecules. nih.govnih.gov
Another powerful strategy is the enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile. nih.gov This method, pioneered by Beak, utilizes (−)-sparteine to facilitate an enantioselective deprotonation, yielding a configurationally stable lithiated species that can be trapped with various electrophiles to produce enantioenriched pyrrolidines. nih.gov More recently, catalytic versions of this approach have been developed using chiral iridium catalysts, which offer the advantage of accessing both enantiomers of the product. nih.govacs.org
Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes provide a powerful route to densely substituted pyrrolidines. acs.org The use of chiral N-tert-butanesulfinylimines as part of the azadiene component can effectively control the stereochemistry of the resulting pyrrolidine ring, leading to products with high diastereoselectivity. acs.org
A highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, highlights the practical application of these methodologies. figshare.comresearchgate.netnih.gov This multi-step synthesis employs a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to establish a key stereocenter with high diastereomeric and enantiomeric excess. figshare.comresearchgate.netnih.gov
Chiral Auxiliary Approaches and Asymmetric Catalysis in Pyrrolidine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This approach is reliable and has been widely used in the synthesis of complex molecules. wikipedia.org
Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that have been successfully applied in various asymmetric transformations, including the synthesis of pyrrolidine derivatives. wikipedia.org For instance, fumaramides bearing C2-symmetrical pyrrolidine moieties derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine have been shown to induce high diastereoselectivity in radical reactions. capes.gov.br
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. The field of asymmetric catalysis has been revolutionized by the advent of organocatalysis, where proline and its derivatives play a central role. nih.govnih.gov Modifications to the pyrrolidine ring of these catalysts, for instance at the 4 or 5-position, can enhance the enantioselectivity of the reaction by increasing steric hindrance and improving the discrimination of the substrate's prochiral faces. acs.org
Recent advancements include the development of "clip-cycle" synthesis, an asymmetric method for producing 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This technique involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk
Derivatization and Functionalization Strategies of the Bromomethyl Moiety
The bromomethyl group on the pyrrolidine ring is a versatile functional handle that allows for a wide range of chemical transformations. These modifications are crucial for exploring the structure-activity relationships of pyrrolidine-containing compounds and for synthesizing novel derivatives with desired properties.
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. libretexts.orgmasterorganicchemistry.com This nucleophilic substitution reaction is a fundamental and widely used method for introducing various functional groups. libretexts.orgmasterorganicchemistry.com The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. libretexts.orgyoutube.com
In the context of this compound, the primary nature of the carbon bearing the bromine atom favors the SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is a stereocenter. A notable example is the SN2 substitution reaction with methylamine to produce a diamine intermediate, a key step in the synthesis of a fluoroquinolone antibiotic. figshare.comresearchgate.netnih.gov This reaction proceeds with inversion of configuration at the carbon center. figshare.comresearchgate.netnih.gov
The table below summarizes various nucleophiles that can be used to displace the bromide in bromomethyl-containing compounds and the corresponding products.
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Amines (RNH₂, R₂NH, R₃N) | Amines |
| Thiolates (RS⁻) | Thioether |
| Carboxylates (RCOO⁻) | Ester |
Cross-Coupling Reactions Involving Brominated Pyrrolidines, e.g., Palladium-Catalyzed
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions offer a powerful way to functionalize brominated pyrrolidines by coupling them with a variety of partners.
The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and can be used to form biaryl compounds or to attach alkyl or alkenyl groups to the pyrrolidine scaffold. libretexts.org The judicious choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities. nih.gov
Other important palladium-catalyzed cross-coupling reactions applicable to brominated pyrrolidines include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). nih.gov These reactions have been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov For example, palladium-catalyzed C-N cross-coupling reactions have been instrumental in preparing a diverse library of compounds for screening as potential drug candidates. nih.govnih.gov
The table below provides an overview of common palladium-catalyzed cross-coupling reactions and the types of bonds they form.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine | C-N |
| Stille | Organotin Reagent | C-C |
| Negishi | Organozinc Reagent | C-C |
Ring Expansion Protocols from Bromomethylpyrrolidines
Ring expansion reactions provide a synthetic route to larger ring systems from smaller, more readily available cyclic precursors. wikipedia.org For bromomethylpyrrolidines, the bromomethyl group can serve as a key element in initiating such transformations.
One strategy involves the intramolecular displacement of the bromide by a nucleophilic atom within the pyrrolidine ring or a side chain, leading to a bicyclic intermediate, such as an aziridinium (B1262131) ion. Subsequent ring-opening of this strained intermediate by a nucleophile can result in the formation of a larger ring, such as a piperidine (B6355638). researchgate.netresearchgate.net
An example of this is the transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones. researchgate.net This process is thought to proceed through an intermediate bicyclic aziridinium salt, which undergoes ring opening by dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium carbonate. researchgate.net Such ring expansion protocols are valuable for accessing different heterocyclic scaffolds from a common precursor. wikipedia.orgmdpi.com The regioselectivity of the ring-opening step is a critical factor in determining the structure of the final product. researchgate.net
| Starting Material | Intermediate | Product |
| 2-(Bromomethyl)pyrrolidine | Bicyclic aziridinium salt | Piperidin-3-one |
| Bromomethyl-substituted cyclobutane | - | Cyclopentyl derivative |
| Bromomethyl-substituted cyclopentane | - | Cyclohexyl derivative |
Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 1 Methylpyrrolidine
Mechanistic Pathways in Pyrrolidine (B122466) Ring Formation and Modification
The manipulation of the pyrrolidine ring, either through its formation or subsequent modification, can proceed through various mechanistic routes. Understanding these pathways is crucial for designing synthetic strategies that leverage the unique reactivity of intermediates like 3-(bromomethyl)-1-methylpyrrolidine.
Radical-Mediated Cyclization Mechanisms
Radical cyclization reactions are powerful tools for the construction of cyclic systems, including those containing the pyrrolidine motif. researchgate.net These reactions typically involve three main steps: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. researchgate.net While direct studies on the radical cyclization of this compound to form larger fused or bridged systems are not extensively documented, the principles of radical chemistry allow for the prediction of its behavior.
A hypothetical radical cyclization could be initiated by the homolytic cleavage of the carbon-bromine bond in a suitable precursor derived from this compound. For instance, if an unsaturated moiety were introduced elsewhere in the molecule, the radical generated at the bromomethyl carbon could undergo an intramolecular addition to the double or triple bond. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for the formation of five-membered rings. researchgate.net
Modern radical initiation methods, such as those employing visible light photoredox catalysis, offer tin-free alternatives for generating radical intermediates from alkyl bromides. acs.org In such a scenario, a photoredox catalyst could facilitate the single-electron reduction of the C-Br bond in a derivative of this compound, initiating a cyclization cascade. acs.org The efficiency and stereochemical outcome of these cyclizations would be influenced by the nature of the linker and the substituents on the pyrrolidine ring.
Transition Metal-Catalyzed Reaction Mechanisms, e.g., Copper and Palladium
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis and functionalization of heterocyclic compounds. nih.govnih.gov this compound can be envisioned as a valuable electrophilic partner in a variety of cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies for C-C bond formation. nih.gov In a typical catalytic cycle for a Suzuki coupling, for example, the process would initiate with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This would be followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the C3-functionalized pyrrolidine and regenerate the Pd(0) catalyst. The steric hindrance around the primary bromide in this compound is a factor to consider, as it could influence the rate of oxidative addition. nih.govstackexchange.com
Copper-Catalyzed Reactions: Copper-catalyzed reactions, including Ullmann-type couplings and atom transfer radical cyclization (ATRC), offer complementary approaches. rsc.orgnih.gov In an ATRC reaction, a Cu(I) catalyst can mediate the homolytic cleavage of the C-Br bond, generating a radical intermediate that can then undergo cyclization onto a tethered alkene or alkyne. rsc.org This method is particularly useful for the formation of five-membered rings. rsc.org
The table below summarizes potential transition metal-catalyzed reactions involving this compound as an electrophile.
| Reaction Type | Catalyst | Coupling Partner | Potential Product | Key Mechanistic Steps |
| Suzuki Coupling | Pd(0) complex | Organoboron reagent (R-B(OR)₂) | 3-(Arylmethyl)-1-methylpyrrolidine | Oxidative addition, transmetalation, reductive elimination |
| Heck Coupling | Pd(0) complex | Alkene (R'-CH=CH₂) | 3-(Allyl)-1-methylpyrrolidine derivative | Oxidative addition, migratory insertion, β-hydride elimination |
| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal alkyne (R''-C≡CH) | 3-(Propargyl)-1-methylpyrrolidine derivative | Oxidative addition, transmetalation, reductive elimination |
| Ullmann Coupling | Cu(I) complex | Amine, alcohol, or thiol | 3-(Aminomethyl)-, 3-(Alkoxymethyl)-, or 3-(Thiomethyl)-1-methylpyrrolidine | Oxidative addition, reductive elimination |
| Atom Transfer Radical Cyclization (ATRC) | Cu(I) complex | Intramolecular alkene/alkyne | Fused or bridged bicyclic pyrrolidine | Halogen atom transfer, radical cyclization, halogen atom transfer |
Stereochemical Outcomes of Reaction Intermediates
The stereochemistry of the pyrrolidine ring plays a crucial role in its biological activity. Therefore, controlling the stereochemical outcome of reactions involving this compound is of paramount importance. The synthesis of enantiopure C2- and C3-alkylated pyrrolidines has been achieved through catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines. acs.orgnih.gov These methods highlight the ability to control the stereochemistry at the C3 position during the formation of the substituted pyrrolidine ring.
When starting with a chiral, enantiopure form of this compound, the stereochemical outcome of reactions at the bromomethyl group can be influenced by the existing stereocenter at C3. In nucleophilic substitution reactions proceeding through an SN2 mechanism, an inversion of configuration at the methylene (B1212753) carbon is expected. However, the stereocenter at C3 would remain unchanged.
For reactions that may proceed through a carbocationic intermediate, such as a Wagner-Meerwein rearrangement, the stereochemical integrity at C3 would likely direct the migration of a substituent to the adjacent carbocation, potentially leading to a diastereoselective outcome. wikipedia.org The conformation of the pyrrolidine ring, which can be influenced by the N-methyl group and other substituents, will also play a role in determining the facial selectivity of approaching reagents. wikipedia.orgvaia.com
Reactivity of the Bromomethyl Substituent in Functional Group Interconversions
The bromomethyl group is a versatile functional handle that can participate in a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the bromine atom to act as a leaving group or participate in radical processes.
Electrophilic and Nucleophilic Character of the Bromine Atom in the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. ausetute.com.au These reactions typically proceed via an SN2 mechanism, especially given that the bromomethyl group is a primary alkyl halide. ucsb.edu
However, the steric bulk of the pyrrolidine ring adjacent to the bromomethyl group may introduce some characteristics of a neopentyl-like system. stackexchange.comdoubtnut.com Neopentyl halides are known to be sterically hindered, which can significantly slow down the rate of SN2 reactions. stackexchange.comdoubtnut.com In such cases, under forcing conditions, SN1-type reactions or elimination pathways might become competitive. stackexchange.com
The bromine atom itself can exhibit nucleophilic character in certain contexts, for instance, in atom transfer reactions where it is transferred from one radical to another. nih.gov In the context of this compound, the bromine atom is primarily considered a leaving group in ionic reactions or a source of a bromine radical in radical reactions.
The following table outlines the expected reactivity of the bromomethyl group with various nucleophiles.
| Nucleophile | Reaction Type | Product |
| Ammonia (NH₃) | SN2 | 3-(Aminomethyl)-1-methylpyrrolidine |
| Primary/Secondary Amine (R₂NH) | SN2 | 3-(Dialkylaminomethyl)-1-methylpyrrolidine |
| Hydroxide (OH⁻) | SN2 | (1-Methylpyrrolidin-3-yl)methanol |
| Alkoxide (RO⁻) | SN2 (Williamson Ether Synthesis) | 3-(Alkoxymethyl)-1-methylpyrrolidine |
| Thiolate (RS⁻) | SN2 | 3-((Alkylthio)methyl)-1-methylpyrrolidine |
| Cyanide (CN⁻) | SN2 | (1-Methylpyrrolidin-3-yl)acetonitrile |
| Enolate | SN2 | 2-(1-Methylpyrrolidin-3-yl)-substituted carbonyl compound |
Role of the Bromomethyl Group in Subsequent Cyclization or Rearrangement Reactions
The bromomethyl group can serve as a key participant in intramolecular reactions, leading to the formation of fused or bridged bicyclic systems, or undergoing skeletal rearrangements.
Intramolecular Cyclization: The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium (B1262131) ion. orgoreview.comwikipedia.orgyoutube.com This type of neighboring group participation can significantly accelerate the rate of substitution reactions. wikipedia.orglibretexts.orgvedantu.com The resulting strained three-membered ring of the aziridinium intermediate would be highly reactive towards nucleophilic attack, leading to ring-opened products. The regioselectivity of the ring-opening would be dictated by the nature of the nucleophile and the substitution pattern of the pyrrolidine ring.
Rearrangement Reactions: If conditions are conducive to the formation of a carbocation at the methylene carbon (e.g., through the action of a strong Lewis acid), a Wagner-Meerwein rearrangement could occur. wikipedia.orgslideshare.netyoutube.com In such a scenario, a substituent from the adjacent C3 position of the pyrrolidine ring could migrate to the carbocationic center. This would result in a ring expansion or the formation of a more stable carbocation, ultimately leading to a rearranged product after quenching. wikipedia.orgresearchgate.net The propensity for such a rearrangement would depend on the stability of the initial and rearranged carbocations and the migratory aptitude of the substituents on the pyrrolidine ring. wiley-vch.denumberanalytics.comwikipedia.org
Applications and Utility in Advanced Organic Synthesis and Medicinal Chemistry
3-(Bromomethyl)-1-methylpyrrolidine as a Key Building Block for Complex Molecules
The strategic importance of this compound in synthetic chemistry lies in its ability to introduce the 1-methylpyrrolidine (B122478) moiety into larger, more complex molecular architectures. This is particularly significant in the fields of medicinal chemistry and drug discovery, where the pyrrolidine (B122466) scaffold is recognized as a "privileged structure."
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural units. msesupplies.com The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the design of novel therapeutic agents. nih.govresearchgate.netpageplace.demdpi.com The pyrrolidine ring is a prominent member of this class.
This compound is an effective precursor for the synthesis of various nitrogen-containing heterocycles. The reactive C-Br bond allows for nucleophilic substitution reactions, enabling the attachment of the 1-methylpyrrolidin-3-ylmethyl group to other molecular fragments. This strategy is employed to construct more elaborate heterocyclic systems, where the pyrrolidine ring can play a crucial role in defining the molecule's three-dimensional shape and its interactions with biological macromolecules. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine, a known privileged scaffold, often involves the introduction of various side chains to modulate biological activity. researchgate.net
The development of novel chemical entities (NCEs) is a primary objective of drug discovery programs. This compound provides a reliable and efficient means of incorporating the 1-methylpyrrolidine unit into NCEs. This is particularly relevant in the design of ligands for various receptors and enzymes.
For example, in the development of muscarinic receptor antagonists, the pyrrolidine moiety is a key pharmacophoric element. nih.govnih.govebi.ac.uk The synthesis of these antagonists can involve the coupling of this compound with other molecular fragments to generate compounds with high affinity and selectivity for specific muscarinic receptor subtypes. nih.govnih.govebi.ac.uk Similarly, in the synthesis of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyrrolidine ring is a common structural feature. nih.govuni-bonn.deunimi.it The ability to readily introduce this motif using this compound facilitates the exploration of the chemical space around this important class of receptors. nih.gov
Integration into Total Synthesis of Biologically Active Natural Products and Analogs
The total synthesis of natural products is a powerful tool for confirming their structure, providing material for biological evaluation, and enabling the synthesis of analogs with improved properties. The pyrrolidine ring is a common feature in many natural products with interesting biological activities.
The incorporation of the pyrrolidine ring into a natural product can be achieved through various synthetic strategies. One common approach is the use of a pre-functionalized pyrrolidine building block, such as this compound. This allows for the direct introduction of the pyrrolidine moiety at a specific point in the synthetic sequence. The bromomethyl group can be displaced by a variety of nucleophiles, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This strategy has been utilized in the synthesis of various alkaloids and other nitrogen-containing natural products.
In drug development, the pyrrolidine ring is often considered a key pharmacophore, meaning it is the part of the molecule responsible for its biological activity. The synthesis of drugs containing this pharmacophore often relies on the availability of suitable pyrrolidine-based building blocks. This compound is a commercially available and synthetically versatile starting material for the construction of these pharmacophores. sigmaaldrich.com For example, the synthesis of certain muscarinic receptor antagonists involves the reaction of this compound with a suitable amine or other nucleophile to form the desired product. nih.govcolab.ws This approach allows for the efficient and modular synthesis of a library of compounds for biological screening.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process. amanote.comamanote.comnih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. The use of this compound as a building block facilitates SAR studies by allowing for the facile synthesis of a series of analogs with modifications at the 3-position of the pyrrolidine ring.
For instance, in the development of muscarinic M3 receptor antagonists, a series of constrained piperidine (B6355638) and pyrrolidine analogs were synthesized and evaluated. nih.govebi.ac.uk These studies revealed that the nature of the substituent attached to the pyrrolidine ring has a significant impact on the compound's affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes. Similarly, in the development of nicotinic acetylcholine receptor modulators, SAR studies of derivatives of the natural product aristoquinoline, which contains a bicyclic amine core, have been conducted to optimize potency and selectivity. nih.gov The synthesis of these derivatives often involves the coupling of a pre-formed heterocyclic core with various side chains, a strategy that could be adapted to use this compound to introduce a 1-methylpyrrolidin-3-ylmethyl group.
The following table provides a summary of the types of modifications that can be made to the this compound scaffold and the potential impact on biological activity:
| Modification | Rationale | Potential Outcome |
| Variation of the nucleophile used to displace the bromide | To explore different chemical linkages and introduce a variety of functional groups. | Altered binding affinity, selectivity, and pharmacokinetic properties. |
| Modification of the substituent on the nitrogen atom | To investigate the role of the N-methyl group in receptor binding and to modulate lipophilicity. | Changes in potency, selectivity, and cell permeability. |
| Introduction of additional substituents on the pyrrolidine ring | To probe the steric and electronic requirements of the binding pocket. | Enhanced binding affinity and selectivity. |
These SAR studies are essential for optimizing the pharmacological profile of drug candidates and for developing a deeper understanding of the molecular interactions between the ligand and its biological target. academie-sciences.fr
Impact of Pyrrolidine Core and Substituent Modifications on Biological Activity
The biological activity of compounds derived from the pyrrolidine scaffold is highly dependent on the nature and position of its substituents. The pyrrolidine ring itself serves as a versatile framework for designing novel therapeutic agents targeting a wide range of diseases. nih.govdntb.gov.ua Medicinal chemists can systematically modify the substituents on this core to fine-tune the pharmacological properties of a molecule, a process central to elucidating structure-activity relationships (SAR). nih.gov
The introduction of different functional groups onto the pyrrolidine ring can lead to a diverse spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govfrontiersin.org For instance, the synthesis of pyrrolidine-2,5-dione-acetamide derivatives has yielded compounds with significant anticonvulsant properties. nih.gov Similarly, attaching a 3-amido-9-ethylcarbazole group to a pyrrolidine scaffold has resulted in a compound with antiproliferative effects against cancer cell lines, as well as acetylcholinesterase inhibition and antioxidant activity. nih.govfrontiersin.org
Table 1: Examples of Biological Activity based on Pyrrolidine Substituent Modification
| Pyrrolidine Derivative Class | Substituent/Modification | Target/Activity | Research Finding |
| Pyrrolidine-2,5-dione-acetamides | Benzhydryl or sec-butyl group at position 3 | Anticonvulsant | Derivatives showed potent activity in the Maximal Electroshock (MES) test. nih.gov |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | 3-amido-9-ethylcarbazole moiety | Anticancer, Acetylcholinesterase inhibitor | Compound 24 demonstrated antiproliferative effects against HT-29 and SH-SY5Y cells. frontiersin.org |
| 1,2,4-Oxadiazole Pyrrolidines | 4-chlorophenyl group | Antibacterial (DNA gyrase inhibitor) | Compound 22c was identified as a potent inhibitor of E. coli DNA gyrase. nih.govfrontiersin.org |
| Pyrrolidine Sulfonamides | 4-trifluorophenyl substitution | Antidiabetic (DPP-IV inhibitor) | Compound 23d showed the best inhibition against the DPP-IV enzyme in its series. nih.gov |
| Polyhydroxylated Pyrrolidines | d-glucose and d-galactose (B84031) series diastereoisomers | α-glucosidase (AG) and aldose reductase (ALR2) inhibitors | Developed as dual-target inhibitors for potential treatment of metabolic diseases. nih.gov |
Stereochemical Influence on Pharmacological Profiles of Pyrrolidine Derivatives
A defining feature of the pyrrolidine scaffold is its inherent stereochemistry. The non-planar, puckered nature of the saturated ring and the potential for multiple stereogenic centers mean that a single chemical formula can correspond to numerous distinct stereoisomers. nih.govnih.gov This three-dimensional complexity is a critical factor in determining a molecule's pharmacological profile, as biological targets such as enzymes and receptors are themselves chiral and often exhibit stereoselective binding. nih.govnih.gov
The spatial orientation of substituents on the pyrrolidine ring can dictate how a drug candidate interacts with its target, influencing its efficacy and selectivity. nih.gov For example, research has demonstrated that the stereochemistry at the C-3 position of the pyrrolidine ring can dramatically alter a compound's activity. An R-configuration at this position can promote antagonist activity at the estrogen receptor α (ERα), whereas an S-configuration or an unsubstituted ring may not. nih.gov
This stereochemical dependence is a recurring theme in pyrrolidine-based drug design. The specific arrangement of atoms can lock the pyrrolidine ring into a particular conformation, known as "pseudorotation," which presents the substituents to the biological target in a precise orientation. nih.govnih.gov A change in stereochemistry can lead to a completely different binding mode, resulting in a different biological effect or a loss of activity altogether. Therefore, controlling the stereochemistry during the synthesis of pyrrolidine derivatives is paramount for developing effective and selective therapeutic agents. nih.gov
Table 2: Influence of Stereochemistry on the Biological Profile of Pyrrolidine Scaffolds
| Target Receptor/Enzyme | Stereochemical Feature | Consequence on Biological Activity |
| Estrogen Receptor α (ERα) | 3-R-methylpyrrolidine | Promotes pure ERα antagonist and selective ER degrader activity compared to the 3-S isomer. nih.gov |
| GRP40 Receptor | cis-4-CF3 substituent | Induces a pseudo-axial conformation of other groups, leading to full agonism at the receptor. nih.gov |
| Opioid Receptors | Axial vs. Equatorial 4-aryl group (in related piperidines) | Potent agonists typically exhibit an axial 4-aryl conformation, while antagonist properties are associated with an equatorial orientation. nih.gov |
Scaffold Hopping and Lead Optimization Strategies with Pyrrolidine Derivatives
In modern drug discovery, the pyrrolidine ring serves as a valuable component in advanced design strategies such as scaffold hopping and lead optimization. danaher.comresearchgate.net These processes aim to discover novel drug candidates and refine their properties to create safe and effective medicines.
Scaffold hopping involves replacing the central core (scaffold) of a known active compound with a structurally different but functionally equivalent one. pharmablock.com The goal is to identify new chemical classes with potentially improved properties, such as enhanced potency, better selectivity, novel intellectual property, or more favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. acs.orgdundee.ac.uk The pyrrolidine scaffold is an excellent candidate for this strategy due to its conformational flexibility and rich stereochemistry, which allow it to mimic the spatial arrangement of other ring systems. nih.gov For example, a pyrrolidine ring might be used to replace a piperidine or even a bicyclic system in an existing drug series to explore new chemical space while retaining the key interactions required for biological activity. acs.org
Lead optimization is the iterative process of refining a promising "hit" or "lead" compound to produce a preclinical drug candidate. danaher.comresearchgate.net This involves making small, systematic modifications to the molecule's structure to improve its characteristics, including biological activity, target selectivity, and pharmacokinetic properties like metabolic stability and solubility. danaher.com Pyrrolidine derivatives are frequently subjected to lead optimization. acs.org Chemists can leverage building blocks like this compound to introduce a variety of side chains and functional groups, methodically exploring the structure-activity relationship. nih.govnih.gov This allows for the fine-tuning of a compound's properties to achieve the desired therapeutic profile while minimizing potential liabilities. danaher.com
Future Directions and Emerging Research Avenues for 3 Bromomethyl 1 Methylpyrrolidine
Innovations in Green Chemistry for Pyrrolidine (B122466) Synthesis
The synthesis of pyrrolidine scaffolds is undergoing a significant transformation, driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. These innovations are moving away from conventional, often hazardous, synthetic routes towards more sustainable methodologies.
A key area of advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to increase synthetic efficiency in the production of pyrrolidines, aligning with the goals of green chemistry. nih.gov Another significant trend is the development of syntheses that operate under solvent-free conditions , which drastically reduces chemical waste. For instance, asymmetric aldol (B89426) reactions for creating substituted pyrrolidines have been successfully conducted with low catalyst loading and without solvents. mdpi.com
Catalysis is central to green pyrrolidine synthesis, with a focus on replacing stoichiometric reagents with more efficient catalytic alternatives. mdpi.com Recent research highlights several promising catalytic approaches:
Iridium-catalyzed N-heterocyclization: A Cp*Ir complex has been shown to efficiently catalyze the formation of various cyclic amines, including pyrrolidines, from primary amines and diols. organic-chemistry.org
Cobalt- and Nickel-catalyzed hydroalkylation: Catalyst-tuned reactions allow for the selective alkylation of 3-pyrrolines at either the C2 or C3 position, providing access to chiral pyrrolidines using readily available catalysts. organic-chemistry.org
Copper-catalyzed C(sp³)-H amination: This method enables the intramolecular amination of unactivated C-H bonds to form pyrrolidines under mild conditions with high selectivity. organic-chemistry.org
Furthermore, the use of renewable resources and less hazardous reagents is a growing focus. Levulinic acid, a biomass-derived platform chemical, has been used as a starting material for the synthesis of both pyrrolidines and pyrrolidones, catalyzed by cobalt carbonyl under hydrosilylation conditions. organic-chemistry.org
| Green Chemistry Innovation | Description | Key Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave radiation to accelerate chemical reactions. | Increased reaction rates, higher yields, improved purity. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Drastically reduces waste, lowers costs, simplifies purification. mdpi.com |
| Organocatalysis | Use of small organic molecules as catalysts. | Avoids use of toxic metals, often operates under mild conditions. mdpi.com |
| Borrowing Hydrogen Catalysis | An iridium-based catalyst enables the synthesis of chiral N-heterocycles from racemic diols and primary amines. | High atom economy, access to enantioenriched products. organic-chemistry.org |
| Renewable Feedstocks | Utilization of starting materials derived from biomass, such as levulinic acid. | Reduces reliance on fossil fuels, improves sustainability. organic-chemistry.org |
These green chemistry innovations are paving the way for more environmentally benign and efficient production of pyrrolidine derivatives, including precursors to 3-(Bromomethyl)-1-methylpyrrolidine.
Advanced Catalytic Systems for Bromomethyl Functionalization
The bromomethyl group of this compound is a highly reactive handle, making the compound a valuable building block. Advances in catalysis are critical for developing novel ways to both introduce this functional group and utilize it in subsequent transformations.
While direct catalytic bromination of an unactivated methyl group on a pyrrolidine ring is challenging, emerging catalytic strategies for functionalizing alkyl groups offer future possibilities. One such approach involves carbocation-catalyzed bromination , which has shown chemoselectivity for C(sp³)-H bonds over C(sp²)-H bonds in alkyl arenes. dntb.gov.ua Adapting such systems to heterocyclic substrates could provide a direct route to bromomethylated pyrrolidines.
More immediately, advanced catalytic systems are poised to revolutionize the use of this compound as a reactant in cross-coupling reactions. The C(sp³)-Br bond can be activated by various catalysts to form new carbon-carbon and carbon-heteroatom bonds.
Key Catalytic Developments:
Nickel-Catalyzed Cross-Coupling: Nickel catalysis is highly effective for forging C(sp³)–C(sp²) bonds. nih.gov Recent methods enable the coupling of alkyl halides with a wide range of partners, including aryl zinc reagents and organomagnesium compounds, often under mild conditions and with high functional group tolerance. acs.org The development of enantioconvergent nickel-catalyzed reactions further allows for the creation of specific stereoisomers from racemic starting materials. nih.gov
Photoredox Catalysis: Visible light-mediated catalysis offers a powerful, mild approach to generate radicals from alkyl halides. rsc.org The synergistic interplay between photoredox catalysis and nickel has been explored for the cross-coupling of alkyl bromides with heterocycles. rsc.org Furthermore, metal-free, photoinduced methods using ligated boryl radicals can activate inert alkyl halides for C(sp³)–C(sp) cross-coupling reactions. acs.org
Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are effective in one-pot syntheses of substituted pyrrolidines through processes involving azavinyl carbenes. acs.org These methods could potentially be adapted for the derivatization of the this compound scaffold.
| Catalytic System | Description | Potential Application for this compound |
| Nickel Catalysis | Employs nickel complexes to catalyze cross-coupling reactions. | Coupling with aryl, vinyl, or alkyl organometallic reagents to form complex derivatives. nih.govacs.org |
| Photoredox Catalysis | Uses visible light to initiate radical-based transformations. | Mild activation of the C-Br bond for coupling with a broad range of partners. rsc.orgacs.org |
| Carbocation Catalysis | Utilizes stable carbocations to catalyze electrophilic reactions. | Potential for direct, selective bromination of a methyl-pyrrolidine precursor. dntb.gov.ua |
| Rhodium Catalysis | Involves rhodium complexes for cycloadditions and rearrangements. | Building more complex heterocyclic systems starting from the pyrrolidine core. acs.org |
These advanced catalytic systems provide a powerful toolkit for both the potential synthesis and the synthetic elaboration of this compound, enabling the creation of novel and complex molecular architectures.
Computational Chemistry in Predicting Reactivity and Designing New Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and interactions. For a molecule like this compound, computational methods are crucial for predicting its behavior and guiding the design of new, functional derivatives.
Computational studies can elucidate the conformational flexibility of the pyrrolidine ring, which is known for its non-planar "pseudorotation." nih.gov Understanding the conformational landscape is vital, as the spatial orientation of the bromomethyl group can significantly influence its reactivity and interactions with biological targets. For instance, studies on nicotine (B1678760) have shown that while the pyridine (B92270) ring can be restrained through interactions, the N-methyl pyrrolidine portion often remains conformationally flexible, leading to diffuse electron density in structural analyses. acs.org
A key application of computational chemistry is in fragment-based drug discovery (FBDD) . In this approach, computational docking studies can be used to design new lead compounds. acs.org The this compound scaffold can be considered a 3-D building block. Virtual libraries can be generated by computationally coupling this block to known fragment hits, and these virtual compounds can then be docked into the active site of a protein target. acs.org This process helps prioritize the synthesis of molecules most likely to have high binding affinity.
Furthermore, computational models are used to predict key molecular properties and reactivity.
| Computational Application | Description | Relevance to this compound |
| Conformational Analysis | Calculation of the potential energy surface to identify stable conformers. | Predicts the preferred 3D orientation of the bromomethyl group. nih.govacs.org |
| Virtual Screening & Docking | Simulating the binding of a ligand to a biological target. | Guides the design of new derivatives with potential pharmacological activity. acs.org |
| Reactivity Prediction | Calculating electronic properties like charge distribution and frontier molecular orbitals. | Helps predict the most likely sites for nucleophilic attack or radical abstraction. |
| Mechanism Elucidation | Modeling reaction pathways to determine transition state energies and intermediates. | Optimizes reaction conditions for synthesizing or derivatizing the compound. |
By leveraging these computational tools, researchers can accelerate the discovery process, reducing the time and resources spent on trial-and-error synthesis and screening. This predictive power is essential for efficiently exploring the vast chemical space accessible from the this compound scaffold.
Expanding the Scope of Pharmacologically Relevant Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and over 100 FDA-approved drugs. nih.govacs.org Its non-planar, sp³-hybridized nature makes it an ideal core for developing molecules that can effectively interact with complex biological targets. nih.gov The compound this compound, with its reactive bromomethyl handle, serves as an excellent starting point for generating diverse libraries of new chemical entities with potential therapeutic applications.
The N-methylpyrrolidine motif itself has been shown to possess biological activity. For example, N-methyl-2-pyrrolidone (NMP), a structurally related compound, exhibits anti-inflammatory properties by increasing the expression of the transcription factor KLF2. nih.gov This activity has shown efficacy in reducing disease in a mouse model of atherosclerosis, highlighting the potential for even simple pyrrolidine derivatives to have significant biological effects. nih.gov
The synthetic versatility of the bromomethyl group allows for its conversion into a wide array of other functional groups, dramatically expanding the potential pharmacological profiles of the resulting derivatives. The C-Br bond can be readily displaced by nucleophiles or engaged in cross-coupling reactions, enabling the attachment of various pharmacophores.
| Derivative Class | Potential Synthesis Route | Potential Pharmacological Activity |
| Amines | Nucleophilic substitution with primary/secondary amines. | CNS agents, receptor modulators, enzyme inhibitors. |
| Ethers/Thioethers | Nucleophilic substitution with alcohols/thiols. | Antiviral, antibacterial, metabolic disease targets. |
| Aryl/Heteroaryl Derivatives | Nickel- or Palladium-catalyzed cross-coupling. | Anticancer, anti-inflammatory, cardiovascular agents. nih.gov |
| Alkynes | Photoinduced or metal-catalyzed alkynylation. | Click chemistry handles for bioconjugation, metabolic labeling. acs.org |
| Esters/Amides | Conversion of bromomethyl to hydroxymethyl/aminomethyl followed by acylation. | Prodrugs, enzyme inhibitors. |
The development of modular synthetic platforms allows for the systematic elaboration of fragments in three dimensions. acs.org Using this compound as a 3-D building block, medicinal chemists can rapidly synthesize and test a wide range of compounds, accelerating the hit-to-lead process in drug discovery. acs.org Given the proven track record of the pyrrolidine scaffold and the inherent reactivity of the bromomethyl group, this compound represents a promising platform for the discovery of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-1-methylpyrrolidine?
- Methodological Answer : The compound is typically synthesized via alkylation or bromination of pyrrolidine derivatives. For example, allylic bromides such as 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine derivatives are alkylated in polar aprotic solvents like acetonitrile under reflux conditions. Reaction parameters (e.g., solvent choice, temperature, and stoichiometry) must be optimized to avoid side reactions like over-alkylation or decomposition .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H NMR can identify the bromomethyl group (δ ~3.5–4.0 ppm for -CHBr) and the methyl-substituted pyrrolidine ring (δ ~2.2–3.0 ppm). Mass spectrometry (MS) provides molecular weight verification via [M+H] peaks. Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with >97% purity often required for research-grade material .
Q. What are the typical reactions involving this compound as an alkylating agent?
- Methodological Answer : The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling alkylation of amines, thiols, or carboxylates. For instance, it is used to functionalize phenolic acids (e.g., caffeic acid derivatives) by displacing bromide in the presence of a base like KCO. Reaction monitoring via TLC or LC-MS is essential to track progress and prevent undesired by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized for alkylation using this compound to minimize by-products?
- Methodological Answer : Solvent selection significantly impacts yield. Acetonitrile (CHCN) is preferred for its ability to stabilize intermediates without competing nucleophilicity. Temperature control (e.g., 60–80°C) balances reactivity and stability. Catalytic additives like tetrabutylammonium iodide (TBAI) enhance bromide displacement efficiency. Kinetic studies using in-situ IR or NMR can identify optimal reaction times and prevent over-alkylation .
Q. What are the challenges in isolating this compound due to its instability, and how can they be addressed?
- Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Isolation under inert atmospheres (N/Ar) and low-temperature storage (-20°C) are critical. Salt formation (e.g., hydrobromide derivatives) improves stability, as seen in analogs like 1-(3-bromopropyl)pyrrolidine hydrobromide. Purification via flash chromatography with non-polar solvents (hexane/ethyl acetate) minimizes exposure to moisture .
Q. How to resolve contradictions in reported reaction yields when using this compound in heterocyclic synthesis?
- Methodological Answer : Discrepancies often arise from variations in starting material purity, solvent quality, or residual moisture. Rigorous drying of solvents (e.g., molecular sieves) and reagents (e.g., MgSO) is essential. Reproducibility studies should include controls for atmospheric humidity and trace metal contamination. Cross-validation with alternative alkylation agents (e.g., iodomethyl analogs) can isolate compound-specific inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
